1,2-dimethyl-octahydro-1H-indol-5-ol
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Overview
Description
1,2-dimethyl-octahydro-1H-indol-5-ol is a chemical compound with the molecular formula C10H19NO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which includes an indole ring system with additional methyl and hydroxyl groups, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-octahydro-1H-indol-5-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Hydroxylation: The hydroxyl group at the 5 position can be introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-octahydro-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the indole ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide, alkyl halides.
Major Products
Oxidation: Formation of 1,2-dimethyl-octahydro-1H-indol-5-one.
Reduction: Formation of 1,2-dimethyl-octahydro-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced
Scientific Research Applications
1,2-dimethyl-octahydro-1H-indol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-dimethyl-octahydro-1H-indol-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-indole: Lacks the additional methyl and hydroxyl groups, making it less versatile in chemical reactions.
2-methyl-indole: Similar to 1-methyl-indole but with the methyl group at a different position.
5-hydroxy-indole: Contains a hydroxyl group but lacks the additional methyl groups.
Uniqueness
1,2-dimethyl-octahydro-1H-indol-5-ol is unique due to its combination of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering more versatility compared to its simpler counterparts .
Properties
CAS No. |
1909335-93-8 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.3 |
Purity |
0 |
Origin of Product |
United States |
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